N1-(4-chlorophenethyl)-N2-(2-(methylthio)phenyl)oxalamide
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Overview
Description
N1-(4-chlorophenethyl)-N2-(2-(methylthio)phenyl)oxalamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a chlorophenethyl group and a methylthiophenyl group attached to an oxalamide core. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-chlorophenethyl)-N2-(2-(methylthio)phenyl)oxalamide typically involves the reaction of 4-chlorophenethylamine with 2-(methylthio)aniline in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of oxalyl chloride. The general reaction scheme is as follows:
Step 1: Preparation of the intermediate by reacting 4-chlorophenethylamine with oxalyl chloride in an inert solvent like dichloromethane.
Step 2: Addition of 2-(methylthio)aniline to the reaction mixture, followed by stirring at low temperatures to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N1-(4-chlorophenethyl)-N2-(2-(methylthio)phenyl)oxalamide can undergo various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The chlorophenethyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas.
Nucleophiles: Sodium azide, potassium cyanide.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Azides, nitriles.
Scientific Research Applications
N1-(4-chlorophenethyl)-N2-(2-(methylthio)phenyl)oxalamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-(4-chlorophenethyl)-N2-(2-(methylthio)phenyl)oxalamide involves its interaction with specific molecular targets. The chlorophenethyl group may interact with hydrophobic pockets in proteins, while the oxalamide core can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N1-(4-chlorophenethyl)-N2-(2-(methylthio)phenyl)urea
- N1-(4-chlorophenethyl)-N2-(2-(methylthio)phenyl)thiourea
- N1-(4-chlorophenethyl)-N2-(2-(methylthio)phenyl)carbamate
Uniqueness
N1-(4-chlorophenethyl)-N2-(2-(methylthio)phenyl)oxalamide is unique due to its oxalamide core, which provides distinct chemical properties compared to urea, thiourea, and carbamate analogs
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-N'-(2-methylsulfanylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2S/c1-23-15-5-3-2-4-14(15)20-17(22)16(21)19-11-10-12-6-8-13(18)9-7-12/h2-9H,10-11H2,1H3,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVAQBNFGUFOZRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C(=O)NCCC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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